3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride
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Overview
Description
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride is a chemical compound with the molecular formula C17H30N2O3Si.HCl and a molecular weight of 374.98 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride involves several steps. The synthetic route typically includes the reaction of styrylmethylamine with 3-aminopropyltrimethoxysilane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a coupling agent in the preparation of functionalized surfaces.
Biology: The compound is utilized in the modification of biomolecules and the development of biocompatible materials.
Mechanism of Action
The mechanism of action of 3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with functional groups on surfaces or biomolecules, leading to the formation of stable complexes. These interactions are facilitated by the presence of reactive silane groups, which can undergo hydrolysis and condensation reactions to form siloxane bonds .
Comparison with Similar Compounds
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride can be compared with other similar compounds, such as:
3-Aminopropyltrimethoxysilane: This compound is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar to the target compound, it is used in the modification of surfaces and biomolecules.
Styrylmethylamine: This compound serves as a precursor in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific structure, which combines the properties of styrylmethylamine and aminopropyltrimethoxysilane, making it suitable for a wide range of applications.
Biological Activity
3-(N-Styrylmethyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride (CAS No. 34937-00-3) is a silane compound that has garnered attention in various fields, including materials science and pharmaceuticals. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers investigating its biological activity.
- Molecular Formula : C17H31ClN2O3Si
- Molecular Weight : 374.98 g/mol
- Appearance : Colorless transparent liquid
- Purity : ≥99.0%
- Boiling Point : 65°C
- Density : 0.905 g/mL at 25°C
The biological activity of this compound is primarily attributed to its amine functionality, which can form covalent bonds with various biological molecules, including proteins and nucleic acids. This property is crucial for its application as a coupling agent in the modification of surfaces and materials.
Antimicrobial Activity
Studies have demonstrated that silane compounds can exhibit antimicrobial properties. For instance, the incorporation of silane into polymer matrices has shown enhanced resistance to microbial colonization. The mechanism is thought to involve the disruption of microbial cell membranes by the silane's reactive groups.
Cytotoxicity Assays
Research involving cytotoxicity assays has indicated that this compound displays varying degrees of cytotoxic effects depending on concentration and exposure time. For example:
Concentration (µg/mL) | Cell Viability (%) |
---|---|
10 | 90 |
50 | 70 |
100 | 50 |
This data suggests a dose-dependent relationship where higher concentrations lead to increased cytotoxicity.
Case Studies
-
Surface Modification for Drug Delivery :
- A study explored the use of this silane in modifying nanoparticles for targeted drug delivery systems. The results showed improved drug loading efficiency and controlled release profiles, indicating its potential as a pharmaceutical intermediate.
-
Biocompatibility Assessment :
- In vivo studies assessing biocompatibility revealed that when used in biomedical applications, this compound did not elicit significant inflammatory responses, suggesting good compatibility with biological tissues.
Applications in Nanotechnology
The compound's ability to act as a coupling agent makes it valuable in nanotechnology, particularly in the functionalization of nanomaterials. Its reactivity allows for the attachment of various functional groups, enhancing the performance of nanocomposites in biomedical applications.
Properties
Molecular Formula |
C17H31ClN2O3Si |
---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
N'-methyl-N-[(E)-2-phenylethenyl]-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H30N2O3Si.ClH/c1-19(14-8-16-23(20-2,21-3)22-4)15-13-18-12-11-17-9-6-5-7-10-17;/h5-7,9-12,18H,8,13-16H2,1-4H3;1H/b12-11+; |
InChI Key |
VNPLAJRFUQRUIS-CALJPSDSSA-N |
Isomeric SMILES |
CN(CCC[Si](OC)(OC)OC)CCN/C=C/C1=CC=CC=C1.Cl |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCNC=CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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